Superior Drug-Resistance Overcoming Capacity: 7-Acetoxyflavone Demonstrates Lowest Resistance Index Against MES-SA/DX5 Uterine Sarcoma Cells
Among acyl derivatives of hydroxyflavones evaluated against paired drug-sensitive (MES-SA) and drug-resistant (MES-SA/DX5) uterine sarcoma cell lines, 7-acetoxyflavone—the positional isomer of the target compound's 7-acetoxy moiety—achieved the lowest resistance index (RI = 0.82), indicating superior capacity to overcome multidrug resistance relative to other flavone derivatives [1]. This performance surpasses that of 3-acetoxyflavone (RI = 2.82) and 6-acetoxyflavone (RI = 1.75). While 5-Hydroxy-7-acetoxyflavone was not directly included in this specific panel, the SAR data establishes that the 7-acetoxy substitution pattern confers a distinct advantage in bypassing drug resistance mechanisms—a property not shared by hydroxyflavones lacking this acyl modification [1]. For users evaluating flavone derivatives for cancer research applications involving resistant cell phenotypes, this class-level inference supports selection of 7-acetoxy-bearing flavones over non-acylated or differently acylated analogs.
| Evidence Dimension | Resistance index (RI = IC₅₀ MES-SA/DX5 / IC₅₀ MES-SA) for uterine sarcoma cells |
|---|---|
| Target Compound Data | Not directly measured in this study; SAR inference based on 7-acetoxyflavone positional analog: RI = 0.82 |
| Comparator Or Baseline | 3-Acetoxyflavone: RI = 2.82; 6-Acetoxyflavone: RI = 1.75; 7-Butyryloxyflavone: RI = 2.43; Chrysin (5,7-dihydroxyflavone): RI = 1.00 |
| Quantified Difference | 7-Acetoxyflavone RI is 2.1-fold lower (more favorable) than 6-acetoxyflavone and 3.4-fold lower than 3-acetoxyflavone |
| Conditions | MTT assay; 72 h incubation; MES-SA (drug-sensitive) and MES-SA/DX5 (multidrug-resistant) human uterine sarcoma cell lines |
Why This Matters
The 7-acetoxy substitution pattern—the defining feature shared with 5-Hydroxy-7-acetoxyflavone—provides a quantifiable advantage in overcoming multidrug resistance that is absent in non-acylated flavones, informing procurement decisions for oncology research programs targeting resistant cancer phenotypes.
- [1] Stompor M, Świtalska M, Wietrzyk J. Synthesis and biological evaluation of acyl derivatives of hydroxyflavones as potent antiproliferative agents against drug resistance cell lines. Z Naturforsch C. 2017;72(1-2):87-93. View Source
